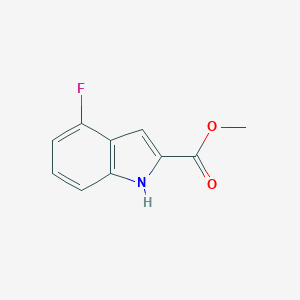

4-fluoro-1H-indol-2-carboxilato de metilo

Descripción general

Descripción

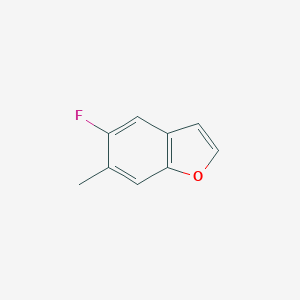

Methyl 4-fluoro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C10H8FNO2 . It has a molecular weight of 193.18 . The compound is solid at room temperature .

Synthesis Analysis

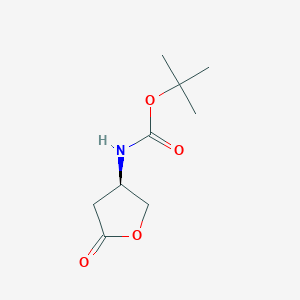

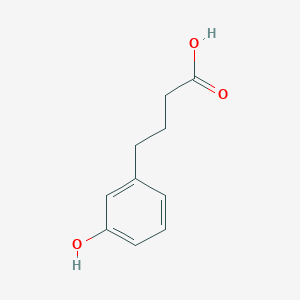

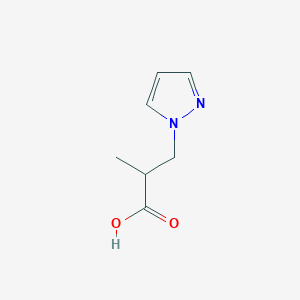

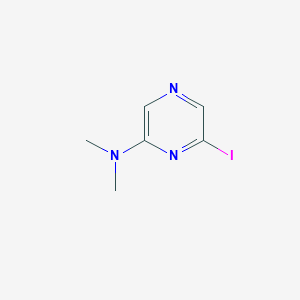

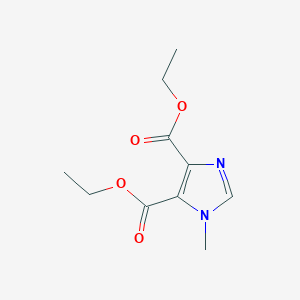

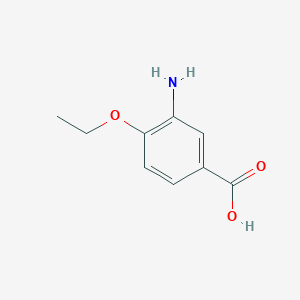

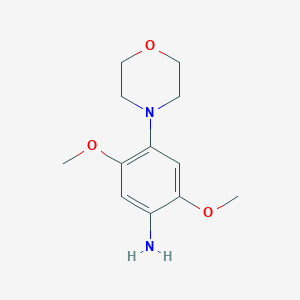

The synthesis of methyl 4-fluoro-1H-indole-2-carboxylate involves several steps . The process starts with the Boc protection of the commercially available 4-chloro-3-fluoroaniline and regioselective iodination at C-2 . After facile Boc deprotection, cyclization of the resultant o-iodoaniline gives the corresponding 5-chloro-4-fluoro-indole-2-carboxylic acid .Molecular Structure Analysis

The InChI code for methyl 4-fluoro-1H-indole-2-carboxylate is 1S/C10H8FNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis

Methyl 4-fluoro-1H-indole-2-carboxylate is a solid at room temperature .Aplicaciones Científicas De Investigación

Síntesis de alcaloides

Este compuesto se puede utilizar como reactivo para la síntesis total de varios alcaloides, que son compuestos químicos naturales que en su mayoría contienen átomos de nitrógeno básicos. Esto incluye la síntesis de estructuras complejas como (±)-dibromophakellin y sus análogos, que tienen posibles actividades biológicas .

Aplicaciones anticancerígenas

Se sabe que los derivados del indol poseen propiedades anticancerígenas. El 4-fluoro-1H-indol-2-carboxilato de metilo podría utilizarse en la síntesis de compuestos que actúan como agentes antiproliferativos contra ciertas células cancerosas, como las células humanas de leucemia K562 .

Efectos antiinflamatorios y analgésicos

Debido a su similitud estructural con otros derivados del indol que exhiben efectos antiinflamatorios y analgésicos, este compuesto puede utilizarse en el desarrollo de nuevos medicamentos dirigidos a estas afecciones .

Actividad antimicrobiana

Se ha informado que los derivados del indol muestran actividad antimicrobiana. Como tal, el this compound podría explorarse para su posible uso en la creación de nuevos agentes antimicrobianos .

Propiedades neuroprotectoras

Algunos derivados del indol se están investigando por sus propiedades neuroprotectoras. Este compuesto podría investigarse más a fondo para posibles aplicaciones en la protección de la salud neuronal o el tratamiento de enfermedades neurodegenerativas .

Inhibición enzimática

El this compound podría servir como precursor en la síntesis de inhibidores enzimáticos, como los inhibidores de la indolamina 2,3-dioxigenasa (IDO), que tienen potencial terapéutico en el tratamiento de enfermedades como el cáncer mediante la modulación de la respuesta inmunitaria .

Mecanismo De Acción

Target of Action

The primary targets of indole derivatives, such as methyl 4-fluoro-1H-indole-2-carboxylate, are multiple receptors in the body . These compounds bind with high affinity to these receptors, which play a crucial role in various biological activities .

Mode of Action

The interaction of methyl 4-fluoro-1H-indole-2-carboxylate with its targets leads to a variety of biological activities. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . The compound’s mode of action is largely dependent on the specific target it interacts with .

Biochemical Pathways

Indole derivatives affect a wide range of biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can influence multiple biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of methyl 4-fluoro-1H-indole-2-carboxylate’s action depend on the specific biological activity it exhibits. For instance, in the case of its antiviral activity, it has been shown to inhibit influenza A .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXLBPLHQYAPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405863 | |

| Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113162-36-0 | |

| Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B179999.png)

![3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B180003.png)